molecular formula C18H22N4Na4O23P4 B038768 Diquafosol tetrasodium CAS No. 211427-08-6

Diquafosol tetrasodium

Katalognummer B038768
CAS-Nummer: 211427-08-6
Molekulargewicht: 878.2 g/mol
InChI-Schlüssel: OWTGMPPCCUSXIP-FNXFGIETSA-J
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diquafosol tetrasodium (also known as Diquas) is a pharmaceutical drug used for the treatment of dry eye disease . It was approved for use in Japan in 2010 . It is formulated as a 3% ophthalmic solution of the tetrasodium salt .


Synthesis Analysis

Diquafosol tetrasodium can be synthesized via a scalable and practical route. The process involves a four-step process starting from commercially available 5′-uridylic acid disodium salt . .


Molecular Structure Analysis

The molecular formula of Diquafosol tetrasodium is C18H22N4Na4O23P4 . It has a molecular weight of 878.2 g/mol . The structure includes a P2Y2 purinogenic receptor .


Physical And Chemical Properties Analysis

Diquafosol tetrasodium has a molecular weight of 878.2 g/mol . It is a tetrasodium salt and is formulated as a 3% ophthalmic solution .

Wissenschaftliche Forschungsanwendungen

Treatment of Dry Eye Disease

Diquafosol tetrasodium has been shown to be effective in treating patients with dry eye disease (DED). It works by promoting mucin and tear secretion, thereby stabilizing the tear film . A meta-analysis of nine randomized controlled trials involving 1,467 patients showed significant improvements in scores on the Schirmer test, fluorescein stain, rose bengal stain, and tear film break-up time (TFBUT) after treatment with diquafosol compared with other eye drops .

Post-Cataract Surgery Dry Eye Disease

Diquafosol tetrasodium has been found to be particularly effective in treating DED after cataract surgery . A subgroup analysis of DED after cataract surgery found diquafosol to be more effective than other eye drops with regard to TFBUT and rose bengal staining . Another study also aims to compare the efficacy of topical administration of diquafosol sodium 3% vs hyaluronic acid 0.1% eye-drops in patients with DED after cataract surgery .

Treatment of Meibomian Gland Dysfunction

Studies have shown that the topical application of 3% diquafosol eye drops improves meibomian gland dysfunction . This condition is characterized by the abnormal secretion of meibum, leading to tear film instability and symptoms of eye irritation.

Enhancement of Mucociliary Clearance

In addition to its efficacy in dry eye models, diquafosol has been shown to enhance mucociliary clearance in sheep . This could potentially be beneficial in conditions where mucociliary clearance is compromised, such as chronic obstructive pulmonary disease and cystic fibrosis.

Stimulation of Vaginal Moisture

Diquafosol has also been shown to stimulate vaginal moisture in ovariectomized rabbits . This suggests potential applications in the treatment of vaginal dryness, a common symptom of menopause.

Improvement of Conjunctival Squamous Metaplasia and Goblet Cell Density

Research has found that Diquafosol can effectively improve conjunctival squamous metaplasia and goblet cell density . This could potentially be beneficial in conditions where these ocular surface changes are present, such as vitamin A deficiency and certain types of conjunctivitis.

Wirkmechanismus

Target of Action

Diquafosol tetrasodium primarily targets the P2Y2 purinergic receptors . These receptors are found on the ocular surface, including the conjunctival epithelium and goblet cell membranes . The activation of these receptors plays a crucial role in maintaining the health of the ocular surface.

Mode of Action

Diquafosol tetrasodium acts as an agonist of the P2Y2 purinergic receptors . By binding to these receptors, it triggers a series of intracellular events. This interaction leads to an increase in the intracellular concentration of calcium ions , which in turn promotes the secretion of water and mucin .

Biochemical Pathways

The activation of P2Y2 receptors by Diquafosol tetrasodium affects several biochemical pathways. It stimulates the secretion of both water and mucins from the conjunctiva into tears . This action helps to improve the stability of the tear film, which is crucial for maintaining the health of the ocular surface .

Pharmacokinetics

It is known that the drug is formulated as a 3% ophthalmic solution for topical administration . This formulation is designed to maximize the drug’s bioavailability at the site of action, the ocular surface.

Result of Action

The action of Diquafosol tetrasodium at the molecular and cellular levels results in several beneficial effects for patients with dry eye disease. It improves the stability of the tear film and enhances the quality of tears . This leads to a reduction in the symptoms of dry eye disease, such as discomfort and visual disturbances .

Action Environment

The efficacy and stability of Diquafosol tetrasodium can be influenced by various environmental factors. For instance, the drug’s effectiveness may vary depending on the severity of the dry eye condition and the presence of any ocular surface damage . Additionally, patient adherence to the prescribed dosing regimen can also impact the drug’s efficacy .

Safety and Hazards

Diquafosol tetrasodium is toxic and contains a pharmaceutically active ingredient . It can cause moderate to severe irritation to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Eigenschaften

IUPAC Name

tetrasodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O23P4.4Na/c23-9-1-3-21(17(29)19-9)15-13(27)11(25)7(41-15)5-39-46(31,32)43-48(35,36)45-49(37,38)44-47(33,34)40-6-8-12(26)14(28)16(42-8)22-4-2-10(24)20-18(22)30;;;;/h1-4,7-8,11-16,25-28H,5-6H2,(H,31,32)(H,33,34)(H,35,36)(H,37,38)(H,19,23,29)(H,20,24,30);;;;/q;4*+1/p-4/t7-,8-,11-,12-,13-,14-,15-,16-;;;;/m1..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWTGMPPCCUSXIP-FNXFGIETSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O.[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O)O.[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4Na4O23P4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

878.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diquafosol tetrasodium

CAS RN

211427-08-6
Record name Diquafosol tetrasodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211427086
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DIQUAFOSOL TETRASODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8T9SBH9LL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diquafosol tetrasodium
Reactant of Route 2
Diquafosol tetrasodium
Reactant of Route 3
Diquafosol tetrasodium
Reactant of Route 4
Diquafosol tetrasodium
Reactant of Route 5
Diquafosol tetrasodium
Reactant of Route 6
Diquafosol tetrasodium

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.